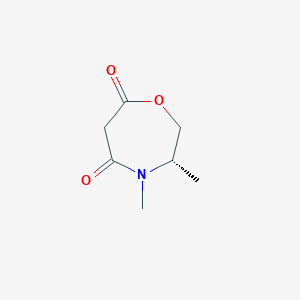
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione is a heterocyclic organic compound with a seven-membered ring containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1,2-diamine with a suitable diacid or diester in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activities.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione: shares structural similarities with other oxazepane derivatives, such as 1,4-oxazepane and 1,4-diazepane.
1,4-oxazepane: A simpler analog with a similar ring structure but lacking the methyl substituents.
1,4-diazepane: Contains two nitrogen atoms in the ring, offering different chemical properties and reactivity.
Uniqueness
The presence of methyl groups at positions 3 and 4 in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other oxazepane derivatives and potentially more suitable for specific applications.
特性
CAS番号 |
188957-16-6 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
(3S)-3,4-dimethyl-1,4-oxazepane-5,7-dione |
InChI |
InChI=1S/C7H11NO3/c1-5-4-11-7(10)3-6(9)8(5)2/h5H,3-4H2,1-2H3/t5-/m0/s1 |
InChIキー |
HSVFMURGNDRINY-YFKPBYRVSA-N |
異性体SMILES |
C[C@H]1COC(=O)CC(=O)N1C |
正規SMILES |
CC1COC(=O)CC(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















